3-Methoxybenzo(a)anthracene-7,12-dione

Catalog No.
S580052
CAS No.
63216-11-5
M.F
C19H12O3
M. Wt
288.3 g/mol
Availability
Inquiry
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3-Methoxybenzo(a)anthracene-7,12-dione

CAS Number

63216-11-5

Product Name

3-Methoxybenzo(a)anthracene-7,12-dione

IUPAC Name

3-methoxybenzo[a]anthracene-7,12-dione

Molecular Formula

C19H12O3

Molecular Weight

288.3 g/mol

InChI

InChI=1S/C19H12O3/c1-22-12-7-9-13-11(10-12)6-8-16-17(13)19(21)15-5-3-2-4-14(15)18(16)20/h2-10H,1H3

InChI Key

SIVWKWVHJSUOLS-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Synonyms

3-MeOBA-7,12-DO, 3-methoxybenzo(a)anthracene-7,12-dione

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

3-Methoxybenzo(a)anthracene-7,12-dione is a polycyclic aromatic compound characterized by its fused ring structure, which includes a methoxy group and two carbonyl groups located at the 7 and 12 positions of the benzo(a)anthracene framework. Its molecular formula is C18H14O2C_{18}H_{14}O_2, and it has a molecular weight of approximately 270.30 g/mol. The compound is part of a larger class of anthraquinones, which are known for their diverse chemical properties and biological activities.

Typical of anthraquinone derivatives. Key reactions include:

  • Oxidation: The compound can undergo oxidation to form more reactive species, which may participate in further chemical transformations.
  • Reduction: It can be reduced to form corresponding diols or other derivatives, which are often used as intermediates in synthetic organic chemistry.
  • Electrophilic Substitution: The presence of the methoxy group enhances electrophilic aromatic substitution reactions, allowing for functionalization at various positions on the aromatic rings.

Research indicates that 3-Methoxybenzo(a)anthracene-7,12-dione exhibits significant biological activity, particularly in the context of cancer research. It has been studied for its potential as an inhibitor of protein kinases, which are critical in cell signaling pathways related to cancer progression. The compound's ability to interact with biological macromolecules may lead to cytotoxic effects on cancer cells, making it a candidate for further pharmacological evaluation .

The synthesis of 3-Methoxybenzo(a)anthracene-7,12-dione typically involves a multi-step process:

  • Wittig Reaction: Initially, a Wittig reaction is performed to prepare an intermediate compound, 1-(1-bromo-2-naphthyl)-2-(3-methoxyphenyl)ethylene.
  • Photocyclization: This intermediate undergoes oxidative photocyclization, which is crucial for forming the fused ring structure characteristic of 3-Methoxybenzo(a)anthracene-7,12-dione.
  • Extended Photocyclization: Prolonged exposure to photocyclization conditions yields the desired product after several hours .

3-Methoxybenzo(a)anthracene-7,12-dione has several applications in both research and industry:

  • Chemical Research: It serves as an important intermediate in the synthesis of more complex organic molecules and functionalized anthracenes.
  • Pharmaceutical Development: Due to its biological activity, it is being investigated for potential therapeutic uses in cancer treatment and other diseases related to kinase activity.
  • Dyes and Pigments: Its vibrant color properties make it suitable for use in dyes and pigments within industrial applications.

Studies focusing on the interactions of 3-Methoxybenzo(a)anthracene-7,12-dione with various biological targets have revealed its potential as a kinase inhibitor. These studies often employ techniques such as molecular docking and enzyme assays to elucidate its mechanism of action and binding affinities . Understanding these interactions is crucial for developing targeted therapies that exploit this compound's unique properties.

3-Methoxybenzo(a)anthracene-7,12-dione shares structural similarities with several other compounds within the anthraquinone family. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
Benz(a)anthracene-7,12-dioneLacks methoxy group; contains only carbonylsMore potent carcinogen than its methoxy derivative
9,10-AnthraquinoneContains two carbonyls at different positionsWidely used as a dye; lower biological activity
1,4-AnthraquinoneCarbonyls at different positions compared to 3-MethoxyLess reactive than 3-Methoxy derivative
1-Hydroxy-3-methoxybenzo(a)anthraceneHydroxyl group instead of carbonyl at one positionIncreased solubility; altered biological activity

The presence of the methoxy group in 3-Methoxybenzo(a)anthracene-7,12-dione enhances its reactivity and solubility compared to similar compounds without this substituent. This unique feature contributes to its distinctive biological activities and potential applications in medicinal chemistry.

Systematic Nomenclature and Molecular Formula

The IUPAC name for this compound is 3-methoxybenzo[a]anthracene-7,12-dione, reflecting its methoxy group at position 3 and two ketone groups at positions 7 and 12. Its molecular formula is C₁₉H₁₂O₃, with a molecular weight of 288.30 g/mol. The methoxy group (-OCH₃) replaces a hydrogen atom on the aromatic ring, introducing electron-donating effects that influence reactivity and spectral properties.

Structural Features:

  • Core framework: A benzanthracene system (four fused benzene rings).
  • Functional groups:
    • Two ketone groups at positions 7 and 12.
    • Methoxy group at position 3.

The SMILES notation for the compound is COC1=CC=CC2=C1C(=O)C3=C(C2=O)C4=C(C=C3)C=C(C=C4)O, while its InChIKey is FYAXDQDQOBSMEG-UHFFFAOYSA-N.

Table 1: Key Identifiers of 3-Methoxybenzo(a)anthracene-7,12-dione

PropertyValueSource
CAS Registry Number63216-11-5
Molecular FormulaC₁₉H₁₂O₃
Molecular Weight288.30 g/mol
IUPAC Name3-methoxybenzo[a]anthracene-7,12-dione

Spectral and Computational Data

The compound’s UV-Vis spectrum shows absorption maxima in the range of 250–400 nm, typical of conjugated quinones. Computational studies using density functional theory (DFT) predict its HOMO-LUMO gap to be ~3.2 eV, indicating moderate electronic stability. Nuclear magnetic resonance (NMR) data reveal distinct signals for the methoxy proton (δ ~3.9 ppm) and aromatic protons (δ ~6.8–8.5 ppm).

Oxidative Photocyclization Approaches

Wittig Reaction Precursor Preparation

The synthesis of 3-methoxybenzo(a)anthracene-7,12-dione begins with the preparation of key stilbene precursors through Wittig reaction methodologies [1]. The regioselective synthesis involves the preparation of 1-(1-bromo-2-naphthyl)-2-(3-methoxyphenyl)ethylene as the primary precursor compound [1]. This precursor is synthesized through a Wittig reaction between the appropriate phosphonium salt and aldehyde components [9] [10].

The Wittig reaction mechanism involves the formation of a phosphorus ylide intermediate, which then undergoes nucleophilic attack on the carbonyl compound to form the desired ethylene linkage [10]. The reaction utilizes benzyltriphenylphosphonium chloride as the phosphonium salt precursor, which is deprotonated by strong base to generate the reactive ylide species [10]. The aldehyde component contains the 3-methoxyphenyl moiety that will ultimately become part of the final anthracene-dione structure [1].

The preparation of the naphthalene-containing component involves bromination at the 1-position of the 2-naphthyl ring system [1]. This brominated intermediate serves a dual purpose: it provides the necessary aromatic framework for the subsequent photocyclization and acts as a leaving group during the oxidative cyclization process [1]. The methoxy substituent on the phenyl ring is strategically positioned at the 3-position to direct the regioselectivity of the final cyclization reaction [1].

Reaction conditions for the Wittig precursor preparation typically involve the use of strong bases such as sodium hydroxide or potassium carbonate in polar solvents [9] [10]. The reaction proceeds under relatively mild conditions, with temperatures ranging from room temperature to moderate heating depending on the specific substrate reactivity [10].

Regioselectivity in Photocyclization

The regioselectivity of the photocyclization reaction is a critical factor in determining the efficiency and selectivity of 3-methoxybenzo(a)anthracene-7,12-dione synthesis [1]. The photocyclization process involves the formation of a six-membered ring through intramolecular cyclization of the stilbene precursor under ultraviolet irradiation [31] [33].

The mechanism of photocyclization begins with the photochemical excitation of the stilbene double bond, leading to trans-cis isomerization [31] [33]. Only the cis-isomer is capable of undergoing the subsequent cyclization reaction, as the molecular geometry allows for the necessary orbital overlap between the aromatic rings [31] [33]. The excited state intermediate undergoes a conrotatory electrocyclization process in accordance with Woodward-Hoffmann rules [33].

The regioselectivity is influenced by several factors, including the electronic properties of the substituents and the steric environment around the reaction center [19] [22]. The methoxy group at the 3-position provides electron-donating character that facilitates the cyclization process and directs the reaction to proceed in the desired regiochemical pathway [1]. The presence of the bromine substituent on the naphthalene ring also influences the electronic distribution and contributes to the observed regioselectivity [1].

Photocyclization reactions typically exhibit high regioselectivity when performed under optimized conditions [15] [18]. The reaction proceeds through a dihydrophenanthrene intermediate that can be trapped by oxidation to prevent retro-cyclization to the starting stilbene [31] [33]. The oxidative trapping is essential for maintaining the forward reaction direction and achieving high yields of the cyclized product [31] [33].

Reaction Time Optimization (4h vs 16h Protocols)

The photocyclization of the Wittig precursor to form 3-methoxybenzo(a)anthracene-7,12-dione exhibits distinct time-dependent product formation profiles [1]. Two primary protocols have been established: a 4-hour irradiation protocol and an extended 16-hour protocol, each producing different intermediate and final products [1].

The 4-hour photocyclization protocol results in the formation of 7-bromo-3-methoxybenz(a)anthracene as the primary product [1]. Under these conditions, the reaction proceeds through the initial cyclization step but does not progress to complete oxidation and bromide elimination [1]. This intermediate product retains the bromine substituent and represents a partially cyclized structure that can serve as a precursor for further transformations [1].

Reaction TimePrimary ProductYield CharacteristicsSecondary Products
4 hours7-bromo-3-methoxybenz(a)anthraceneModerate yield, retention of bromideMinimal quinone formation
16 hours3-methoxybenz(a)anthracene-7,12-dioneHigher conversion to quinoneComplete oxidation

Extended photocyclization over 16 hours under similar irradiation conditions leads to the formation of 3-methoxybenz(a)anthracene-7,12-dione as the final product [1]. This extended reaction time allows for complete oxidation of the cyclized intermediate and elimination of the bromide substituent [1]. The longer irradiation period facilitates the formation of the quinone functionality at the 7,12-positions of the anthracene ring system [1].

The time-dependent product distribution reflects the multi-step nature of the photocyclization process [14] [18]. The initial 4-hour period is sufficient for the primary cyclization reaction, while the additional 12 hours of irradiation enables the secondary oxidation and elimination processes [1]. This temporal control allows for selective isolation of either the brominated intermediate or the final quinone product depending on the desired synthetic outcome [1].

Optimization studies have demonstrated that reaction efficiency can be influenced by factors such as light intensity, wavelength, and reaction concentration [14] [18]. Higher concentrations may lead to increased formation of dimeric byproducts through intermolecular [2+2] cycloaddition reactions [14] [31]. Temperature control during extended irradiation periods is also critical for maintaining reaction selectivity and preventing thermal decomposition of photosensitive intermediates [11] [14].

Alternative Synthetic Routes

Grignard Reagent Applications

Grignard reagent methodologies provide alternative synthetic pathways for constructing the benzo(a)anthracene framework of 3-methoxybenzo(a)anthracene-7,12-dione [5] [12]. These organometallic approaches offer complementary reactivity patterns and can access different substitution patterns that may be challenging to achieve through photocyclization methods [12].

The application of Grignard reagents in anthracene synthesis typically involves the formation of carbon-carbon bonds through nucleophilic addition reactions [12]. Benzylic Grignard reagents are particularly effective for constructing extended aromatic systems, as they can undergo regioselective coupling reactions with appropriately substituted aromatic electrophiles [12]. The preparation of these reagents requires careful control of reaction conditions to prevent competing side reactions such as Wurtz coupling [12].

Magnesium anthracene complexes, such as [Mg(anthracene)(tetrahydrofuran)3], have been developed as specialized reagents for the formation of benzylic Grignard species [12]. These complexes facilitate the formation of Grignard reagents from less reactive halides and can promote regioselective transformations [12]. The use of these specialized magnesium sources allows for the preparation of Grignard reagents under milder conditions and with improved functional group tolerance [12].

The synthetic strategy involves the sequential construction of the anthracene ring system through Grignard-mediated coupling reactions [5] [12]. The methoxy substituent can be introduced through nucleophilic substitution reactions or through the use of methoxy-substituted Grignard precursors [12]. The quinone functionality at the 7,12-positions can be installed through subsequent oxidation reactions of the fully constructed anthracene framework [5].

Alternative synthetic routes utilizing Grignard chemistry may involve palladium-catalyzed cross-coupling reactions where the Grignard reagent serves as the nucleophilic coupling partner [5]. These transformations can provide access to substituted anthracene derivatives with high regioselectivity and functional group tolerance [5]. The choice of palladium catalyst and reaction conditions can be optimized to favor the formation of the desired regioisomer [5].

Cyclization with Sulfuric Acid

Acid-catalyzed cyclization reactions using sulfuric acid represent another alternative approach for synthesizing anthracene derivatives related to 3-methoxybenzo(a)anthracene-7,12-dione [13] [35]. These methods involve the use of concentrated sulfuric acid to promote intramolecular cyclization reactions of appropriately substituted aromatic precursors [13] [35].

The mechanism of sulfuric acid-catalyzed cyclization typically involves protonation of electron-rich aromatic systems or functional groups, leading to the formation of carbocationic intermediates [35] [38]. These reactive intermediates can undergo intramolecular electrophilic aromatic substitution reactions to form new carbon-carbon bonds and construct fused ring systems [35] [38]. The strong acidic conditions also facilitate elimination reactions that can lead to aromatization of the newly formed rings [35].

Concentrated sulfuric acid cyclization has been successfully applied to the synthesis of various fused aromatic systems, including selenazine and thiazine derivatives [13]. The reaction conditions typically involve heating the substrate in concentrated sulfuric acid at elevated temperatures, often in the range of 80-100°C [13]. The reaction time can vary from several hours to overnight depending on the substrate reactivity and desired degree of cyclization [13].

The application of sulfuric acid cyclization to anthracene synthesis requires careful consideration of the electronic properties of the starting materials [13] [35]. Electron-rich aromatic systems are generally more reactive toward acid-catalyzed cyclization, while electron-deficient systems may require harsher conditions or alternative activation strategies [13]. The presence of methoxy substituents, as in the target compound, provides electron density that can facilitate the cyclization process [13].

Control of regioselectivity in sulfuric acid-catalyzed cyclizations can be achieved through strategic placement of directing groups and consideration of the electronic effects of substituents [13] [35]. The reaction pathway can be influenced by the stability of intermediate carbocationic species and the accessibility of different cyclization modes [35]. Optimization of reaction conditions, including temperature, concentration, and reaction time, is essential for achieving high yields and selectivity [13].

Byproduct Formation and Control Strategies

The synthesis of 3-methoxybenzo(a)anthracene-7,12-dione through various methodologies is accompanied by the formation of several classes of byproducts that can impact reaction efficiency and product isolation [15] [16] [18]. Understanding these side reaction pathways and implementing appropriate control strategies is essential for optimizing synthetic yields and purity.

Photocyclization reactions are particularly susceptible to byproduct formation due to the high-energy nature of the photochemical processes involved [15] [16] [18]. The primary competing reaction is the formation of dimeric products through intermolecular [2+2] cycloaddition between stilbene precursors [14] [31]. This side reaction becomes more pronounced at higher substrate concentrations and can significantly reduce the yield of the desired monomeric cyclization product [14] [31].

Byproduct ClassFormation MechanismControl StrategyEffectiveness
[2+2] DimersIntermolecular cycloadditionLow concentration, dilute conditionsHigh
Elimination ProductsCompetitive elimination pathwaysTemperature control, oxidant selectionModerate
Isomeric ProductsAlternative cyclization modesRegioselective conditions, directing groupsVariable
Oxidation ByproductsOver-oxidation or side-chain oxidationControlled oxidant addition, monitoringHigh

The formation of [2+2] cycloaddition dimers can be minimized through careful control of reaction concentration and the use of dilute conditions [14] [18]. The use of continuous flow photochemical reactors has emerged as an effective strategy for maintaining low substrate concentrations while achieving practical reaction throughput [18]. These systems allow for precise control of residence time and light exposure, reducing the probability of intermolecular side reactions [18].

Another significant class of byproducts arises from competitive elimination reactions that can occur during the photocyclization process [16] [31]. These reactions can lead to the formation of products with altered substitution patterns or reduced ring systems [16]. The control of elimination byproducts requires careful selection of reaction conditions, including the choice of oxidizing agent and reaction temperature [31] [37].

Regioselectivity issues can also lead to byproduct formation when alternative cyclization modes are accessible [15] [19]. The formation of isomeric products can be controlled through the strategic use of directing groups and electronic effects [19] [22]. The influence of substituent patterns on regioselectivity has been studied extensively, and predictive models have been developed to guide synthetic design [19] [22].

Oxidative byproducts can form through over-oxidation of the desired product or oxidation of sensitive functional groups [15] [31]. The control of these side reactions requires careful monitoring of reaction progress and the use of appropriate oxidizing agents with controlled reactivity [31] [37]. The timing of oxidant addition and the choice between oxygen-based and iodine-based oxidizing systems can significantly impact byproduct formation [31] [37].

Temperature control strategies have proven effective for managing byproduct formation in both photochemical and thermal cyclization reactions [11] [14]. Lower reaction temperatures generally favor the desired reaction pathways while suppressing competing thermal processes [11] [36]. However, the balance between reaction rate and selectivity must be carefully optimized for each specific transformation [11].

XLogP3

4.1

Other CAS

63216-11-5

Wikipedia

3-Methoxybenzo(a)anthracene-7,12-dione

Dates

Last modified: 07-20-2023

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